![molecular formula C7H9Br2NO B2367441 3-(Bromomethyl)-2-methoxypyridine hydrobromide CAS No. 1956318-72-1](/img/structure/B2367441.png)
3-(Bromomethyl)-2-methoxypyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-2-methoxypyridine hydrobromide is a halogenated heterocyclic building block . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula of 3-(Bromomethyl)-2-methoxypyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 . The SMILES string representation is Br[H].BrCc1cccnc1 .Physical And Chemical Properties Analysis
3-(Bromomethyl)-2-methoxypyridine hydrobromide is a solid at 20°C . It appears as a white to almost white powder or crystal .Scientific Research Applications
Protonation Sites and Hydrogen Bonding
- Study Focus : Structural characterization and synthesis of related compounds.
- Key Findings : The study reported on the synthesis and structural characterization of compounds similar to 3-(Bromomethyl)-2-methoxypyridine hydrobromide, highlighting different protonation sites and distinct intermolecular hydrogen bonding patterns.
- Relevance : This research contributes to the understanding of molecular conformations and bonding in compounds related to 3-(Bromomethyl)-2-methoxypyridine hydrobromide (Böck et al., 2021).
Ring Contraction Reactions
- Study Focus : Reaction of 3-oxygenated piperidines to form pyrrolidines.
- Key Findings : Demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide, a process involving an intermediate bicyclic aziridinium ion.
- Relevance : This study provides insight into novel transformations in organic chemistry, relevant to the broader context of compounds including 3-(Bromomethyl)-2-methoxypyridine hydrobromide (Tehrani et al., 2000).
Development of Precursors
- Study Focus : Synthesis and application of 2,3-pyridyne precursors.
- Key Findings : Developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor for substituted 2,3-pyridyne, which shows regioselective reactions.
- Relevance : This research is significant in the synthesis and development of reactive intermediates related to 3-(Bromomethyl)-2-methoxypyridine hydrobromide (Walters et al., 1992).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dusts or mists, and ensuring good ventilation during handling .
Mechanism of Action
Target of Action
3-(Bromomethyl)-2-methoxypyridine hydrobromide is a type of organic compound that is often used as a reagent in organic synthesis It’s commonly used in the protection of amines in organic synthesis , suggesting that its primary targets could be amine groups in various biochemical molecules.
Mode of Action
Given its use in the protection of amines, it can be inferred that it likely interacts with amine groups, forming a protective group that shields the amine from unwanted reactions during a synthetic process .
Result of Action
The molecular and cellular effects of 3-(Bromomethyl)-2-methoxypyridine hydrobromide’s action would largely depend on the specific context of its use in organic synthesis. As a protective agent for amines, it could potentially influence a wide range of biochemical reactions by preventing unwanted interactions involving the amine group .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-2-methoxypyridine hydrobromide can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in dry conditions . It is stable under normal temperatures but should avoid long-term exposure to sunlight and contact with strong oxidizing agents .
properties
IUPAC Name |
3-(bromomethyl)-2-methoxypyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIVKZNJUWPVKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-methoxypyridine hydrobromide |
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